Sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate
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Overview
Description
Sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate is a chemical compound with the molecular formula C10H10N3NaO3S It is known for its unique structure, which includes a pyrazole ring and a benzenesulphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which are then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different reduced pyrazole derivatives.
Scientific Research Applications
Sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole: A basic pyrazole structure without the benzenesulphonate group.
3-Methyl-1H-pyrazole: Similar to the compound but lacks the sulphonate group.
Benzenesulphonic acid: Contains the sulphonate group but lacks the pyrazole ring.
Uniqueness
Sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate is unique due to its combined structure of a pyrazole ring and a benzenesulphonate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
83949-49-9 |
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Molecular Formula |
C10H10N3NaO3S |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
sodium;3-(5-imino-3-methyl-4H-pyrazol-1-yl)benzenesulfonate |
InChI |
InChI=1S/C10H11N3O3S.Na/c1-7-5-10(11)13(12-7)8-3-2-4-9(6-8)17(14,15)16;/h2-4,6,11H,5H2,1H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
CUZFQBAENHLIPH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=N)C1)C2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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